4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide
Overview
Description
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide, also known as CPB, is a chemical compound that belongs to the benzimidazole family. It has been widely studied for its potential use in the treatment of cancer and other diseases. In
Scientific Research Applications
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, it has been suggested that 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide may also inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has also been found to inhibit the activity of various enzymes, including topoisomerase II and tubulin. In addition, 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has some limitations. It is toxic to normal cells as well as cancer cells, which can make it difficult to use in vivo. In addition, the mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is the development of more potent and selective analogs of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. Understanding how 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide works at the molecular level could help to identify new targets for cancer therapy. Finally, further studies are needed to determine the efficacy of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide in vivo and to investigate potential side effects.
properties
IUPAC Name |
4-chloro-N-(1-phenylbenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-8-6-14(7-9-15)20(25)23-16-10-11-19-18(12-16)22-13-24(19)17-4-2-1-3-5-17/h1-13H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKPITVOIEGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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